(Z)-Cinnamyl acetate is an organic compound characterized by the molecular formula CHO. It is an ester formed from the reaction of cinnamyl alcohol and acetic acid, exhibiting a specific geometric configuration that classifies it as a Z-isomer. This compound is notable for its aromatic properties, making it valuable in various applications, particularly in the fragrance industry and organic synthesis.
(Z)-Cinnamyl acetate can be derived from natural sources, primarily from cinnamon oil, which contains various cinnamic derivatives. The synthesis of this compound can also be achieved through chemical reactions involving cinnamyl alcohol and acetic acid or through enzymatic processes utilizing lipases.
(Z)-Cinnamyl acetate falls under the category of esters, specifically aromatic esters due to its aromatic cinnamyl moiety. It is classified as a flavoring agent and fragrance compound, often used in the formulation of perfumes and food products.
Several methods have been developed for synthesizing (Z)-cinnamyl acetate, including:
The choice of catalyst significantly impacts the efficiency and selectivity of the synthesis process. For instance, using immobilized lipase provides advantages such as milder reaction conditions and reduced by-product formation compared to traditional chemical catalysts.
(Z)-Cinnamyl acetate participates in various chemical reactions typical of esters:
The hydrolysis reaction can be catalyzed by both acids and bases, with rates influenced by temperature and concentration of reactants. The reduction process typically requires anhydrous conditions to prevent side reactions.
The mechanism for the synthesis of (Z)-cinnamyl acetate via transesterification involves several steps:
This mechanism highlights the role of enzyme specificity in determining product stereochemistry .
Relevant data indicates that (Z)-cinnamyl acetate exhibits low toxicity levels, making it suitable for use in food flavoring and perfumery applications.
(Z)-Cinnamyl acetate finds extensive use in various fields:
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